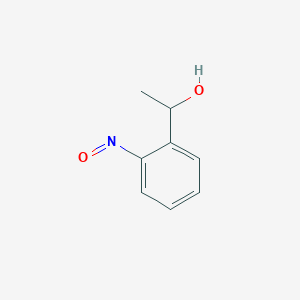![molecular formula C13H36LiN3Si3 B12548224 Lithium tris[(dimethylamino)(dimethyl)silyl]methanide CAS No. 176847-17-9](/img/structure/B12548224.png)
Lithium tris[(dimethylamino)(dimethyl)silyl]methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium tris[(dimethylamino)(dimethyl)silyl]methanide is an organolithium compound that has garnered interest in the field of synthetic chemistry. This compound is known for its unique structure, which includes lithium coordinated to a tris[(dimethylamino)(dimethyl)silyl]methanide ligand. The presence of both lithium and silicon in the molecule provides it with distinctive chemical properties that make it valuable for various applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium tris[(dimethylamino)(dimethyl)silyl]methanide typically involves the reaction of tris[(dimethylamino)(dimethyl)silyl]methane with an organolithium reagent. One common method includes the use of n-butyllithium in a non-polar solvent such as hexane. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reactors, precise control of reaction conditions, and stringent safety measures to handle the reactive intermediates and products.
Análisis De Reacciones Químicas
Types of Reactions
Lithium tris[(dimethylamino)(dimethyl)silyl]methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom acts as a nucleophile.
Addition Reactions: The compound can add to multiple bonds, such as carbon-carbon double bonds, forming new carbon-lithium bonds.
Deprotonation Reactions: It can act as a strong base, deprotonating a variety of organic substrates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and unsaturated hydrocarbons. The reactions are typically carried out in non-polar solvents like hexane or toluene, under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in nucleophilic substitution reactions, the product would be a new organolithium compound, while in addition reactions, the product would be a new organosilicon compound.
Aplicaciones Científicas De Investigación
Lithium tris[(dimethylamino)(dimethyl)silyl]methanide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-lithium and carbon-silicon bonds.
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active compounds.
Industry: It is used in the production of advanced materials, including polymers and silicon-based materials.
Mecanismo De Acción
The mechanism by which lithium tris[(dimethylamino)(dimethyl)silyl]methanide exerts its effects involves the formation of highly reactive intermediates. The lithium atom in the compound acts as a strong nucleophile, attacking electrophilic centers in substrates. The silicon atoms provide additional stability to the molecule, allowing for controlled reactivity. The pathways involved typically include nucleophilic addition and substitution mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium dimethylamide
- Lithium bis(trimethylsilyl)amide
- Lithium tetramethylpiperidide
Uniqueness
Lithium tris[(dimethylamino)(dimethyl)silyl]methanide is unique due to the presence of both lithium and silicon in its structure. This combination provides it with distinctive reactivity and stability compared to other organolithium compounds. The dimethylamino groups further enhance its nucleophilicity and make it a versatile reagent in synthetic chemistry.
Propiedades
Número CAS |
176847-17-9 |
|---|---|
Fórmula molecular |
C13H36LiN3Si3 |
Peso molecular |
325.7 g/mol |
Nombre IUPAC |
lithium;N-[bis[dimethylamino(dimethyl)silyl]methyl-dimethylsilyl]-N-methylmethanamine |
InChI |
InChI=1S/C13H36N3Si3.Li/c1-14(2)17(7,8)13(18(9,10)15(3)4)19(11,12)16(5)6;/h1-12H3;/q-1;+1 |
Clave InChI |
XMOZPPUNXJNHIT-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CN(C)[Si](C)(C)[C-]([Si](C)(C)N(C)C)[Si](C)(C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


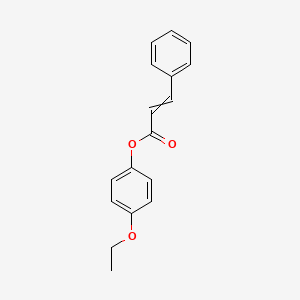
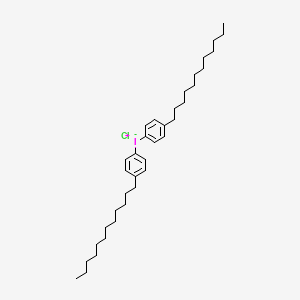
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
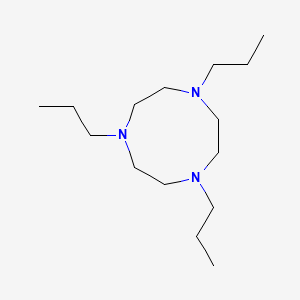

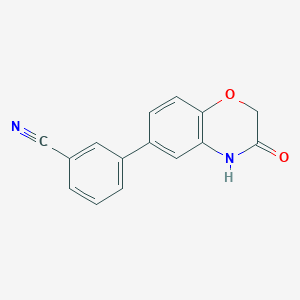
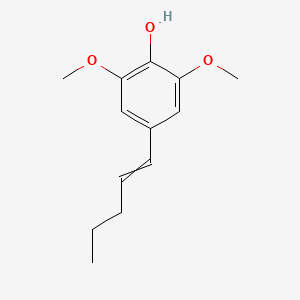
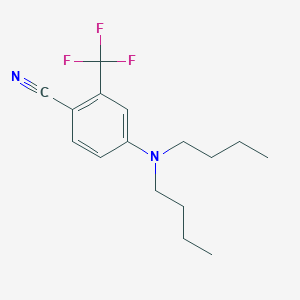
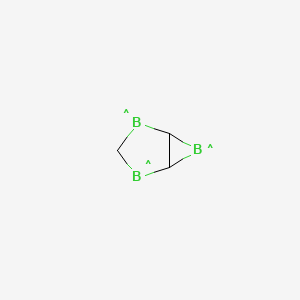
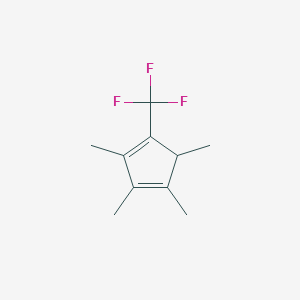
![Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-](/img/structure/B12548204.png)


